molecular formula C16H14S B093628 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole CAS No. 16587-63-6

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole

Cat. No. B093628
CAS RN: 16587-63-6
M. Wt: 238.3 g/mol
InChI Key: MPFPRPIZTHEZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole, also known as TNBT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TNBT has a unique structure that makes it an attractive candidate for research in the areas of medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is believed to improve cognitive function. 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.

Biochemical And Physiological Effects

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been shown to have various biochemical and physiological effects on the body. In animal studies, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegenerative diseases. 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as arthritis and cardiovascular disease.

Advantages And Limitations For Lab Experiments

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has several advantages as a research compound, including its unique structure, versatility, and potential applications in various fields. However, there are also limitations to its use in lab experiments, including its complex synthesis process, low stability, and potential toxicity. Careful control of reaction conditions and purification steps are required to obtain a high yield of the desired product, and further studies are needed to determine the long-term effects of 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole on the body.

Future Directions

There are several future directions for research on 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole, including the development of new synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a building block for the synthesis of new materials. Further studies are also needed to determine the long-term effects of 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole on the body and to address the potential toxicity concerns associated with its use. Overall, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole is a promising research compound with potential applications in various fields, and further studies are needed to fully understand its properties and potential.

Synthesis Methods

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole can be synthesized through a series of reactions starting from 2-naphthol and 2-chlorobenzenethiol. The reaction involves the use of various reagents such as sodium hydroxide, sodium hydride, and palladium catalysts. The synthesis of 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the desired product.

Scientific Research Applications

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In materials science, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been used as a building block for the synthesis of various organic materials such as conducting polymers and liquid crystals. In organic synthesis, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been used as a versatile reagent for the synthesis of various heterocyclic compounds.

properties

CAS RN

16587-63-6

Product Name

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole

Molecular Formula

C16H14S

Molecular Weight

238.3 g/mol

IUPAC Name

7,8,9,10-tetrahydronaphtho[1,2-b][1]benzothiole

InChI

InChI=1S/C16H14S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

MPFPRPIZTHEZSG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)C4=CC=CC=C4C=C3

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)C4=CC=CC=C4C=C3

synonyms

7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]thiophene

Origin of Product

United States

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